1-(4-Acetylfuran-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-acetylfuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-11-4-8(7)6(2)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDPQQSKLCOJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 1 4 Acetylfuran 3 Yl Ethanone
Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring and Carbonyl Centers
The reactivity of 1-(4-acetylfuran-3-yl)ethanone is dictated by the interplay of its constituent functional groups: the furan ring and the two acetyl moieties. The furan ring is an electron-rich aromatic system, which makes it inherently susceptible to electrophilic attack. However, the presence of two electron-withdrawing acetyl groups at the 3- and 4-positions significantly deactivates the ring towards electrophilic substitution. This deactivation arises from the resonance and inductive effects of the carbonyl groups, which decrease the electron density of the furan ring.
Conversely, the carbonyl carbons of the acetyl groups are electrophilic centers and are prone to nucleophilic attack. libretexts.org The electron-withdrawing nature of the furan ring enhances the electrophilicity of these carbonyl carbons, making them more reactive towards nucleophiles compared to simple aliphatic ketones. Nucleophilic addition to the carbonyl groups is a key reaction pathway for this compound. For instance, glycosylated furan derivatives with an ethanone (B97240) functional group can participate in various chemical reactions, including nucleophilic attacks. cymitquimica.com The relative reactivity of carbonyl compounds towards nucleophilic attack is influenced by the electronic and steric properties of the substituents. libretexts.org In the case of this compound, both acetyl groups are expected to exhibit similar reactivity towards nucleophiles, although the specific reaction conditions could potentially lead to selective reactions.
Pericyclic and Cycloaddition Reactions Involving Furan Ketone Substrates
Furan and its derivatives are known to participate as dienes in pericyclic reactions, most notably the Diels-Alder reaction. researchgate.netrsc.org However, the aromatic character of the furan ring can result in a significant activation barrier and may lead to reversible cycloaddition, with the cycloadducts readily undergoing a retro-Diels-Alder reaction. rsc.org The reactivity and selectivity of these reactions are highly dependent on the nature of the substituents on the furan ring and the dienophile. researchgate.net
For furan ketone substrates like this compound, the electron-withdrawing nature of the acetyl groups is expected to decrease the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, thereby reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. However, these substrates could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
Table 1: Factors Influencing Diels-Alder Reactivity of Furan Derivatives
| Factor | Effect on Normal-Electron-Demand Diels-Alder | Reference |
|---|---|---|
| Aromaticity of Furan | Decreases reactivity, favors retro-Diels-Alder | rsc.org |
| Electron-Donating Substituents | Increases reactivity | researchgate.net |
| Electron-Withdrawing Substituents | Decreases reactivity | researchgate.net |
| High Temperature and Pressure | Can promote cycloaddition | rsc.org |
α-Functionalization Reactions of the Acetyl Side Chains
The protons on the methyl groups of the acetyl side chains in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various α-functionalization reactions. rsc.orgillinois.edu
The α-position of ketones can be readily halogenated under various conditions. For acetylfurans, reagents like N-bromosuccinimide (NBS) are commonly used for α-bromination. researchgate.net This reaction typically proceeds through an enol or enolate intermediate. The resulting α-haloketones are versatile synthetic intermediates. For instance, the reaction of 5-methyl-2-acetylfuran with a diacetylpiperazine hydrogen tribromide complex in the presence of an acid yields the corresponding α-bromoketone. acs.org These α-bromoketones can then be used in subsequent reactions, such as the synthesis of aminothiazoles by reacting with thiourea. acs.org
Table 2: Reagents for α-Halogenation of Ketones
| Halogenating Agent | Type of Halogenation | Reference |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromination | researchgate.net |
| N-Chlorosuccinimide (NCS) | Chlorination | researchgate.net |
| Molecular Bromine (Br₂) | Bromination | researchgate.net |
The α-thiocyanation of ketones is a valuable transformation for introducing a sulfur-containing functional group. researchgate.net This reaction can be achieved using a combination of a thiocyanate (B1210189) salt and an oxidizing agent. For example, the reaction of enol silyl (B83357) ethers of ketones, including 2-acetylfuran (B1664036), with lead(II) thiocyanate and (dichloroiodo)benzene affords the corresponding α-thiocyanated ketones. thieme-connect.com Another method involves the use of ammonium (B1175870) thiocyanate as the thiocyanating agent. researchgate.net These α-thiocyanated ketones are important precursors for the synthesis of various sulfur-containing heterocyclic compounds, such as thiazoles. acs.orgresearchgate.net
Radical Reaction Pathways in Furan Ketone Transformations
Furan ketones can undergo transformations through radical reaction pathways. These reactions can be initiated photochemically or by using radical initiators. researchgate.net For instance, radicals can add to the electron-deficient double bond of furanones, which are related to furan ketones. researchgate.net
Copper-catalyzed radical addition reactions have been developed for the synthesis of multisubstituted furans from acetophenones and alkynes, proceeding via a direct C(sp³)–H bond functionalization under radical conditions. acs.org This suggests that the acetyl groups of this compound could potentially undergo similar radical-mediated C-H functionalization.
Furthermore, the photochemistry of furanones has been extensively studied, revealing pathways for intramolecular radical reactions and cyclizations. researchgate.net The interaction of furan derivatives with hydroxyl radicals (•OH) has also been investigated, showing that the reaction proceeds via addition of the radical to the furan ring. whiterose.ac.uk While specific studies on the radical reactions of this compound are limited, the existing literature on related compounds indicates that radical-mediated transformations are a plausible and potentially useful set of reactions for this molecule.
Thermal Degradation and Pyrolysis Mechanisms of Acetylfurans
The thermal degradation and pyrolysis of acetylfurans yield a variety of volatile compounds. Studies on the pyrolysis of 2-acetylfuran have been conducted, providing insights into the potential decomposition pathways of this compound. researchgate.net The pyrolysis of N-acetylglucosamine at 200°C produces a range of volatile compounds, with 3-acetamido-5-acetylfuran (B13792600) being a major product. acs.orgresearchwithrutgers.comhku.hkacs.org This product is structurally similar to this compound, suggesting that the acetylfuran core is relatively stable under these conditions.
Pyrolysis of biomass containing furanic structures often leads to the formation of smaller volatile molecules. For example, the pyrolysis of corrugated cardboard, which contains furan derivatives, has been studied to understand the formation of fuels and other chemical products. uidaho.edu The pyrolysis of stabilized phosphonium (B103445) ylides containing a tetrahydrofuran (B95107) moiety can lead to the formation of 3-acylfurans at high temperatures (700°C), indicating a rearrangement pathway. rsc.org
The specific products and mechanisms of the thermal degradation of this compound would depend on the temperature, pressure, and presence of catalysts. However, based on related studies, potential pathways include the cleavage of the acetyl groups, fragmentation of the furan ring, and rearrangements to form other heterocyclic compounds.
Table 3: Potential Products from Thermal Degradation of Acetylfurans
| Product Type | Example | Reference |
|---|---|---|
| Volatile Furans | 2-Acetylfuran | acs.orgresearchwithrutgers.com |
| Pyridines | Pyridine (B92270) | acs.orgresearchwithrutgers.com |
| Pyrazines | Pyrazine, Methylpyrazine | acs.orgresearchwithrutgers.com |
| Pyrroles | Pyrrole (B145914) derivatives | acs.orgresearchwithrutgers.com |
| Rearrangement Products | 3-Acylfurans | rsc.org |
Kinetic and Thermodynamic Studies of Furan Ketone Reactivity
The reactivity of furan ketones is a subject of significant interest due to the dual functionality of the furan ring and the ketone group. Kinetic and thermodynamic studies provide fundamental insights into the reaction mechanisms, transition states, and the relative stability of reactants, intermediates, and products. These investigations are crucial for optimizing reaction conditions and for the rational design of synthetic pathways involving furan-based compounds.
Determination of Rate Constants and Activation Parameters
Quantitative studies on the reactivity of furan ketones often involve measuring the rates of reaction under various conditions to determine rate constants (k) and activation parameters such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡). This data is essential for comparing the reactivity of different isomers and understanding the electronic and steric effects of the furan ring.
A notable study investigated the kinetics of the sodium borohydride (B1222165) reduction of a series of aryl methyl ketones, including acetylfurans, in propan-2-ol. rsc.org The results for 3-acetylfuran provide a valuable comparison to other heterocyclic and aromatic ketones. The rate constant for the reduction of 3-acetylfuran at 30°C was found to be 6.36 x 10⁻⁴ L mol⁻¹ s⁻¹. rsc.org In comparison, its isomer, 2-acetylfuran, exhibited a higher rate constant of 27.1 x 10⁻⁴ L mol⁻¹ s⁻¹, indicating that the position of the acetyl group on the furan ring significantly influences the electrophilicity of the carbonyl carbon. rsc.org
The activation parameters for the reduction of 3-acetylfuran were also determined. The activation enthalpy (ΔH‡) was calculated to be 13.4 kcal mol⁻¹, and the activation entropy (ΔS‡) was -28.8 cal mol⁻¹ K⁻¹. rsc.org These parameters suggest a moderately high energy barrier for the reaction and a more ordered transition state compared to the reactants, which is typical for bimolecular reactions in solution.
Table 1: Kinetic Parameters for the Sodium Borohydride Reduction of Furan Ketones at 30°C rsc.org
| Ketone | Rate Constant (k) (10⁻⁴ L mol⁻¹ s⁻¹) | Relative Rate | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
| Acetophenone (B1666503) | 20.1 | 1.00 | 11.7 | -32.5 |
| 2-Acetylfuran | 27.1 | 1.36 | 11.7 | -31.6 |
| 3-Acetylfuran | 6.36 | 0.32 | 13.4 | -28.8 |
This data highlights that 3-acetylfuran is less reactive towards nucleophilic attack by sodium borohydride than both acetophenone and 2-acetylfuran. rsc.org The lower reactivity of the 3-isomer can be attributed to the electronic effects of the furan ring at the 3-position compared to the 2-position.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is fundamental to understanding the stepwise mechanism of a chemical transformation. For reactions involving furan ketones, intermediates can be transient species that are not directly observable but can be inferred from kinetic data, trapping experiments, or computational studies.
In the context of the reduction of this compound or its isomers by a hydride reagent like sodium borohydride, the primary reaction intermediate is a tetrahedral alkoxide species. This intermediate is formed by the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon atom.
Furan-C(O)CH₃ + H⁻ → [Furan-C(O⁻)(H)CH₃]
This tetrahedral intermediate is a high-energy species that is subsequently protonated by the solvent (e.g., propan-2-ol) during the workup to yield the final alcohol product. While direct spectroscopic observation of this intermediate in standard kinetic studies is challenging due to its short lifetime, its existence is a cornerstone of the accepted mechanism for carbonyl reduction. The rates and activation parameters discussed in the previous section are characteristic of the formation of this type of transition state and its corresponding intermediate. rsc.org
Specific mechanistic investigations to trap or directly observe reaction intermediates for this compound are not extensively documented in the surveyed literature. However, the principles derived from studies on related furan ketones, such as 3-acetylfuran, provide a solid framework for predicting its reactive pathways and the nature of the intermediates involved. rsc.org
Derivatization and Synthetic Transformations of 1 4 Acetylfuran 3 Yl Ethanone
Synthesis of α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones)
The synthesis of α,β-unsaturated carbonyl compounds, particularly chalcones, represents a primary and significant transformation of 1-(4-acetylfuran-3-yl)ethanone. Chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde. arabjchem.orgresearchgate.net In this context, one or both acetyl groups of this compound can react with aldehyde molecules to form mono- or bis-chalcones.
The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). turkjps.org The base deprotonates the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. scholarsresearchlibrary.com These chalcones are valuable intermediates as their α,β-unsaturated carbonyl system is a key synthon for building various heterocyclic compounds. scholarsresearchlibrary.com
Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product Type |
|---|---|---|---|
| This compound | Aromatic Aldehyde | NaOH or KOH | Furan-containing Chalcone (B49325) |
| 2-Acetylfuran (B1664036) | Substituted Benzaldehydes | Basic Conditions | (E)-3-(substitutedphenyl)-1-(furan-2-yl)prop-2-en-1-one researchgate.net |
| 2-Acetylfuran | 1,3-Benzodioxole-5-carboxaldehyde | NaOH in Ethanol | 1-(2-Furanyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one turkjps.org |
Construction of Fused and Pendant Heterocyclic Systems
The chalcones derived from this compound, as well as the diketone itself, are instrumental in the construction of a multitude of heterocyclic rings. These reactions leverage the electrophilic and nucleophilic centers within the furan (B31954) derivatives to assemble five- and six-membered heterocyclic systems.
Pyrazoline derivatives are readily synthesized from the chalcone intermediates obtained in the previous step. The reaction involves the cyclocondensation of the α,β-unsaturated ketone system of the chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). scielo.brresearchgate.net The reaction conditions can be varied to influence the final product. For instance, conducting the reaction in ethanol typically yields the simple 4,5-dihydro-1H-pyrazole. scielo.br If the reaction is carried out in acetic acid or formic acid, the corresponding N-acetyl or N-formyl pyrazoline derivatives can be obtained, respectively. scielo.brresearchgate.net
The mechanism proceeds via the initial nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. japsonline.com These furan-substituted pyrazolines are of interest for their potential biological activities.
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Chalcone Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| Furan-containing Chalcone | Hydrazine Hydrate | Ethanol | 3-(Furan-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole |
| Furan-containing Chalcone | Hydrazine Hydrate | Acetic Acid | 1-Acetyl-3-(furan-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole |
| Furan-containing Chalcone | Hydrazine Hydrate | Formic Acid | 1-Formyl-3-(furan-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole |
Pyrimidines: The chalcone derivatives of this compound also serve as precursors for pyrimidine (B1678525) synthesis. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. arabjchem.org Their synthesis from chalcones is achieved by reacting the α,β-unsaturated ketone with compounds containing an N-C-N moiety, such as guanidine (B92328) or urea, in a basic medium. arabjchem.orgresearchgate.net This reaction leads to the formation of aminopyrimidine derivatives, where the furan moiety is appended to the pyrimidine ring. scielo.br
Imidazoles: Imidazole (B134444) rings can be constructed directly from the this compound starting material. The Debus-Radziszewski imidazole synthesis offers a pathway for this transformation. nih.gov This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (in this case, the furan diketone), an aldehyde, and two equivalents of ammonia (B1221849) (often from an ammonium (B1175870) salt like ammonium acetate). The reaction proceeds in a protic solvent like acetic acid to yield a highly substituted imidazole, where two of the carbons originate from the diketone. nih.gov
Imidazolines, which are partially saturated analogs of imidazoles, are typically synthesized through the condensation of nitriles or aldehydes with 1,2-diamines. nih.govresearchgate.netacgpubs.org To utilize this compound for imidazoline (B1206853) synthesis, one of the acetyl groups would first need to be chemically modified into a nitrile or aldehyde functional group. An alternative approach involves the direct reaction of the diketone with a 1,2-diamine like ethylenediamine. Under specific dehydrating conditions, this condensation can lead to the formation of a bis-imidazoline derivative, where each acetyl group has cyclized with a molecule of the diamine. The synthesis often requires heating and can sometimes be facilitated by catalysts. google.com
The assembly of pyridine (B92270) rings from this compound can be accomplished through variations of the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org The classical Hantzsch reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. nih.govyoutube.com An adapted approach involves the reaction of an enaminone derived from this compound with an α,β-unsaturated carbonyl compound. The starting diketone can be reacted with an ammonia source to form an enamine, which then participates in a Michael addition with another activated component, followed by cyclization and oxidation to yield the aromatic pyridine ring. This method allows for the synthesis of pyridines bearing a furan substituent.
Thiazoles: The synthesis of thiazole (B1198619) derivatives from this compound can be achieved via the Hantzsch thiazole synthesis. ijper.org This method requires an α-haloketone as a key intermediate. Therefore, the starting diketone must first undergo α-halogenation (e.g., bromination) at one of the acetyl groups. The resulting α-bromoketone is then reacted with a thioamide, such as thiourea, in a condensation-cyclization reaction. This process yields a 2-aminothiazole (B372263) derivative where the thiazole ring is attached to the furan core at the position of the original acetyl group. nih.gov
Thiophenes: The Gewald reaction provides an efficient route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multi-component reaction involves the condensation of a ketone, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst such as an amine (e.g., morpholine (B109124) or triethylamine). arkat-usa.org this compound can act as the ketone component in this reaction. The reaction proceeds through a Knoevenagel condensation intermediate, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org This one-pot synthesis is a powerful tool for creating complex thiophene derivatives directly from the furan diketone. conscientiabeam.com
Table 3: Synthesis of Sulfur-Containing Heterocycles
| Heterocycle | Synthetic Method | Key Reagents | Intermediate from Starting Furan |
|---|---|---|---|
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide (e.g., Thiourea), α-Haloketone | α-Bromoacetyl furan derivative |
| Thiophene | Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base | This compound (as ketone) |
Computational and Theoretical Studies on 1 4 Acetylfuran 3 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(4-Acetylfuran-3-yl)ethanone. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org
For furan (B31954) and its derivatives, the electronic properties are significantly influenced by the nature and position of substituents. The introduction of electron-withdrawing groups, such as the two acetyl groups in this compound, is expected to lower the energies of both the HOMO and LUMO. This effect is due to the delocalization of the π-electrons of the furan ring towards the acetyl groups. Consequently, the HOMO-LUMO gap may be altered, which in turn affects the molecule's reactivity towards electrophiles and nucleophiles.
Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Analogous Furan Derivatives
| Parameter | Estimated Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on computational data for other acetylated furan derivatives and are intended for illustrative purposes. Actual values would require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and are likely sites for nucleophilic attack.
For this compound, the two electron-withdrawing acetyl groups are expected to significantly influence the MEP. The oxygen atoms of the carbonyl groups will be regions of strong negative electrostatic potential, making them susceptible to interaction with electrophiles or Lewis acids. Conversely, the carbonyl carbon atoms will exhibit a positive electrostatic potential, marking them as primary sites for nucleophilic attack.
Table 2: Predicted Electrostatic Potential Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen Atoms | Strongly Negative | Prone to electrophilic attack/coordination |
| Carbonyl Carbon Atoms | Positive | Prone to nucleophilic attack |
| Furan Ring Oxygen Atom | Negative | Potential for electrophilic interaction |
| Furan Ring Carbons | Slightly Positive/Neutral | Less reactive towards electrophiles than unsubstituted furan |
| Furan Ring Hydrogens | Positive | Potential for hydrogen bonding |
The presence of two rotatable acetyl groups attached to the furan ring in this compound gives rise to several possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy landscape associated with the rotation around the C-C single bonds connecting the acetyl groups to the furan ring. nih.gov
The relative orientation of the two acetyl groups with respect to the furan ring will be governed by a balance of steric hindrance and electronic effects, such as conjugation. It is likely that the most stable conformations will seek to minimize steric repulsion between the methyl groups of the acetyl functions and the furan ring hydrogens, as well as between the two acetyl groups themselves.
Computational studies on disubstituted furans and related aromatic ketones can provide insights into the likely conformational preferences. acs.org For this compound, one can anticipate several low-energy conformers corresponding to different arrangements of the carbonyl groups (either pointing in the same or opposite directions relative to the furan ring plane). The energy barriers for rotation between these conformers would determine the molecule's flexibility at a given temperature. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating the dihedral angles of the acetyl groups and calculating the energy at each point.
Table 3: Plausible Rotational Isomers of this compound
| Conformer Description | Key Dihedral Angles (Hypothetical) | Expected Relative Stability |
| Planar, anti-oid | ~180° for both acetyl groups | Potentially stable due to minimized steric hindrance |
| Planar, syn-oid | ~0° for both acetyl groups | Likely less stable due to steric clash |
| Non-planar | Various non-zero/non-180° angles | May exist as low-energy intermediates |
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. rsc.org For this compound, computational studies can elucidate the pathways of various potential reactions, such as those involving the acetyl groups or the furan ring.
A key aspect of studying reaction mechanisms computationally is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. rsc.org The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. The shape of the IRC provides a detailed picture of the geometric changes that the molecule undergoes as it transforms from reactant to product.
For reactions involving this compound, such as an aldol-type condensation at one of the acetyl groups, computational methods could be used to model the transition state for the C-C bond formation. Similarly, for reactions involving the furan ring, like electrophilic substitution or ring-opening, the corresponding transition states could be characterized. Studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have identified transition state structures for both addition and abstraction reactions, providing a model for what might be expected for this compound. acs.orgresearcher.liferesearchgate.netresearchgate.netacs.org
The activation energy is a critical parameter for predicting the rate of a reaction; a lower activation energy corresponds to a faster reaction. By comparing the activation energies of competing reaction pathways, it is possible to predict the selectivity of a reaction.
For this compound, several reaction pathways could be computationally explored. For instance, in a reaction with a nucleophile, attack could occur at either of the two carbonyl carbons. Computational analysis of the energetics of these two pathways would predict which acetyl group is more reactive. Another example would be the investigation of furan ring-opening reactions, which are known to occur for furan and its derivatives under certain conditions. umass.edursc.orgosti.govaip.org Computational studies could determine the energy barriers for ring-opening versus other competing reactions, thus predicting the likely outcome under specific reaction conditions.
Table 4: Hypothetical Energetic Data for a Competitive Reaction of this compound
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) |
| Nucleophilic attack at C3-acetyl | This compound + Nu- | TS1 | Product 1 | 15 | -10 |
| Nucleophilic attack at C4-acetyl | This compound + Nu- | TS2 | Product 2 | 18 | -8 |
| Furan ring opening | This compound | TS3 | Ring-opened product | 35 | +5 |
Note: The energy values in this table are purely illustrative and intended to demonstrate how computational data can be used to compare reaction pathways. Actual values would require specific quantum chemical calculations.
Prediction of Spectroscopic Parameters for Structural Elucidation
There are no available computational studies that predict the spectroscopic parameters (such as ¹H NMR, ¹³C NMR, IR, or UV-Vis spectra) for this compound. While computational methods like Density Functional Theory (DFT) are commonly employed to predict such spectra for novel or uncharacterized molecules, no such calculations have been published for this specific compound. These predictive studies are crucial for complementing experimental data and aiding in the unambiguous structural elucidation of a compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Similarly, the scientific literature lacks any studies on the molecular dynamics (MD) simulations of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of a molecule, including its conformational changes, flexibility, and interactions with other molecules or its environment over time. The absence of such research means that the intermolecular and intramolecular forces governing the behavior of this compound at the atomic level have not been computationally explored or reported.
Further research and dedicated computational studies are required to characterize the theoretical and dynamic properties of this compound.
Applications of 1 4 Acetylfuran 3 Yl Ethanone As a Key Synthetic Intermediate
Building Block for Complex Organic Synthesis
In the realm of complex organic synthesis, 1-(4-Acetylfuran-3-yl)ethanone serves as a foundational C6-furanic platform. The presence of two electrophilic acetyl groups allows for a multitude of reactions, enabling chemists to construct elaborate molecular architectures. Organic synthesis relies on the predictable reactivity of functional groups to build complex target molecules from simpler, readily available starting materials. The 1,4-dicarbonyl motif is a classic functional group pairing that provides access to a wide range of transformations.
The dual reactivity of this compound allows it to participate in cyclization and condensation reactions, leading to the formation of new carbocyclic and heterocyclic ring systems. This capability is fundamental to modern organic synthesis, where the goal is often to create novel compounds with specific functions or to replicate complex natural products. Its role as a precursor highlights the theme of converting relatively simple organic compounds into molecules of greater complexity and value.
Precursor for the Development of Advanced Heterocyclic Scaffolds
The most prominent application of this compound is in the synthesis of advanced heterocyclic scaffolds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The 1,4-dicarbonyl structure of 3,4-diacetylfuran is perfectly suited for classical condensation reactions that generate five- and six-membered heterocyclic rings.
A primary example is the Paal-Knorr synthesis , a robust method for creating substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.netresearchgate.net By reacting this compound with various reagents, a new heterocyclic ring can be fused or built upon the furan (B31954) core.
Pyrrole (B145914) Synthesis : Reaction with primary amines or ammonia (B1221849) leads to the formation of pyrrole derivatives. organic-chemistry.org The nitrogen atom from the amine is incorporated into a new five-membered ring.
Thiophene (B33073) Synthesis : Treatment with sulfurizing agents, such as Lawesson's reagent or phosphorus pentasulfide, yields thiophene analogs.
Furan Synthesis : Although the starting material is already a furan, intramolecular cyclization under acidic conditions can be envisioned for related, non-cyclic 1,4-diketones to form furans. wikipedia.org
Another significant application is the synthesis of pyridazines , which are six-membered aromatic rings containing two adjacent nitrogen atoms. This is typically achieved by the condensation of the 1,4-dicarbonyl compound with hydrazine (B178648) (N₂H₄) or its derivatives. uchile.clorganic-chemistry.orgsphinxsai.com This reaction provides a direct route to fused furo[3,4-c]pyridazine systems, which are scaffolds of interest in medicinal chemistry. mdpi.com For instance, related furo[3,4-b]pyridine-5,7-dione structures have been used as starting materials for novel anticonvulsant agents. nih.gov
The following table summarizes the key heterocyclic scaffolds that can be synthesized from this compound.
| Starting Material | Reagent | Reaction Type | Resulting Heterocyclic Scaffold |
| This compound | Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | Substituted Furo[3,4-c]pyrrole |
| This compound | Hydrazine (H₂NNH₂) | Pyridazine Synthesis | Furo[3,4-c]pyridazine |
| This compound | Phosphorus Pentasulfide (P₄S₁₀) | Paal-Knorr Thiophene Synthesis | Thieno[3,4-c]furan |
Role in the Synthesis of Biomass-Derived Materials
With a growing emphasis on sustainability, the chemical industry is increasingly looking towards biomass as a renewable feedstock. Furanic compounds, which can be derived from the dehydration of C5 and C6 sugars in lignocellulosic biomass, are key platform molecules in this green chemistry approach. mdpi.com While compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA) are more commonly cited as monomers for bio-based polymers like PEF (polyethylene furandicarboxylate), this compound offers potential in a different capacity: as a cross-linking agent. researchgate.netnih.gov
Cross-linking is a process that forms chemical bonds between polymer chains, creating a more robust, three-dimensional network structure. lindepolymer.commdpi.com Materials with bifunctional or polyfunctional groups are required for this purpose. The two acetyl groups on this compound provide two reactive sites that can form covalent bonds with functional groups on polymer backbones (e.g., hydroxyl or amino groups), thereby linking them together. This can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the final material.
Although specific industrial applications of 3,4-diacetylfuran as a cross-linker are not widely documented, its structure makes it a prime candidate for the development of novel biomass-derived thermosets, resins, and hydrogels. Its furan core is derived from a renewable source, and its dicarbonyl functionality provides the necessary reactivity for creating complex polymer networks.
| Property | Role of this compound | Potential Application |
| Bifunctionality | The two acetyl groups can react with polymer chains. | Chemical Cross-linking Agent |
| Furan Core | Derived from biomass sugars. | Renewable Building Block |
| Reactivity | Can participate in polymerization reactions. | Monomer for specialty polymers |
Design and Synthesis of Ligands for Chemical Research
In coordination chemistry and catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex. The properties and reactivity of the metal catalyst are heavily influenced by the structure of the ligand. This compound is an excellent precursor for synthesizing multidentate ligands, particularly Schiff base ligands.
A Schiff base is a compound containing a carbon-nitrogen double bond (imine) and is typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netjmchemsci.com The two carbonyl groups of this compound can react with two equivalents of a primary amine to form a tetradentate Schiff base ligand. If the amine used also contains other donor atoms (like oxygen or sulfur), ligands with even higher denticity can be created.
These Schiff base ligands, featuring a central furan spacer, can chelate (bind at multiple points) to a metal ion, forming stable metal complexes. nih.govmdpi.com The geometry and electronic properties of these complexes can be fine-tuned by varying the amine component used in the synthesis. Such complexes are investigated for a wide range of applications, including:
Homogeneous Catalysis : Catalyzing organic reactions.
Biomimetic Chemistry : Modeling the active sites of metalloenzymes.
Materials Science : Precursors for metal-organic frameworks (MOFs) or magnetic materials.
The general reaction for the formation of a Schiff base ligand from 3,4-diacetylfuran is shown below.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Primary Amine (e.g., ethylenediamine) | Schiff Base Ligand | Formation of Metal Complexes |
| Schiff Base Ligand | Metal Salt (e.g., CuCl₂, Ni(OAc)₂) | Coordination Complex | Catalysis, Materials Science |
Advanced Analytical Methodologies for the Characterization of 1 4 Acetylfuran 3 Yl Ethanone in Research
High-Resolution Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-acetylfuran-3-yl)ethanone, one would expect to observe distinct signals for the two protons on the furan (B31954) ring and the protons of the two acetyl groups. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom, including the carbons of the furan ring, the carbonyl carbons of the acetyl groups, and the methyl carbons.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. These experiments are vital for the definitive assignment of all NMR signals.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Furan H-2 | 8.1 - 8.3 | 145 - 150 |
| Furan H-5 | 7.5 - 7.7 | 115 - 120 |
| Acetyl CH₃ (at C4) | 2.5 - 2.7 | 28 - 32 |
| Acetyl CH₃ (at C3) | 2.4 - 2.6 | 25 - 29 |
| Furan C-3 | - | 130 - 135 |
| Furan C-4 | - | 140 - 145 |
| Carbonyl C (at C4) | - | 195 - 200 |
| Carbonyl C (at C3) | - | 193 - 198 |
Note: This table is illustrative and contains hypothetical data ranges based on known values for similar furan derivatives.
Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups (C=O) of the two acetyl moieties, typically in the region of 1680-1720 cm⁻¹. The spectrum would also display absorptions corresponding to C-H bonds of the furan ring and the methyl groups, as well as C-O-C stretching vibrations of the furan ring.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) would be used to determine the molecular ion peak [M]⁺, which corresponds to the molecular weight of this compound.
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the molecular ion to provide further structural information. The fragmentation pattern would be characteristic of the compound and could help to confirm the connectivity of the acetyl groups to the furan ring.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC would be an excellent method for purity assessment. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the purity of the sample and detect the presence of any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to determine the purity of this compound. The retention time and peak area would be used for qualitative and quantitative analysis, respectively.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique for qualitatively monitoring the progress of chemical reactions. Its application is crucial in the synthesis of this compound to track the consumption of reactants and the formation of the product, thereby determining the reaction's endpoint. This method relies on the differential partitioning of components in a reaction mixture between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (an organic solvent or a mixture of solvents).
The separation on a TLC plate is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. In the synthesis of this compound, the polarity of the reactants and the product dictates their respective Rf values in a given solvent system. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.
Selection of a Suitable Solvent System
The choice of an appropriate mobile phase is critical for achieving a clear separation of the starting materials, intermediates, and the final product. For acetylated furan derivatives like this compound, a solvent system of intermediate polarity is often effective. A common starting point is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The ratio of these solvents can be adjusted to optimize the separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all components to move further up the plate.
A hypothetical, yet representative, solvent system for monitoring the synthesis of this compound could be a mixture of hexane and ethyl acetate. The optimal ratio would be determined experimentally to achieve Rf values for the key components that are ideally between 0.2 and 0.8 for accurate assessment.
Visualizing the Chromatogram
Since many organic compounds, including this compound and its precursors, are colorless, a visualization method is required to see the separated spots on the TLC plate.
UV Light: A non-destructive method involves using a TLC plate coated with a fluorescent indicator (e.g., F254). Compounds that absorb UV light, such as those containing aromatic or conjugated systems like the furan ring in this compound, will appear as dark spots against a green fluorescent background when viewed under short-wave UV light (254 nm). umich.edulibretexts.org
Staining: Destructive methods involve dipping or spraying the TLC plate with a chemical reagent that reacts with the compounds to produce colored spots. umich.edulibretexts.org For a diketone like this compound, several stains can be effective:
Potassium Permanganate (KMnO4) Stain: This stain is a general-purpose oxidizing agent that reacts with many organic compounds, including the furan ring, to produce yellow-brown spots on a purple background.
p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes, ketones, and other functional groups. Upon heating, it can produce a range of colors depending on the compound's structure, which can aid in distinguishing between different components of the reaction mixture.
2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is highly specific for aldehydes and ketones, reacting to form yellow, orange, or red spots. This would be effective for visualizing both the starting materials (if they are ketones) and the product.
Monitoring Reaction Progression with TLC
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. Alongside the reaction mixture, spots of the starting materials are also applied as references. The plate is then developed in the chosen solvent system and visualized.
The progress of the reaction can be determined by observing the changes in the spots on the TLC plate over time. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product, this compound, will appear and grow stronger. The reaction is considered complete when the spot of the limiting reactant is no longer visible.
Hypothetical TLC Data for Synthesis of this compound
To illustrate the application of TLC in monitoring the synthesis of this compound, consider a hypothetical acylation reaction of 3-acetylfuran. The following table presents plausible Rf values and visualization results.
| Compound | Structure | Hypothetical Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization under UV Light (254 nm) | Visualization with KMnO4 Stain |
| 3-Acetylfuran (Starting Material) | 0.55 | Dark Spot | Yellow-Brown Spot | |
| This compound (Product) | ![]() | 0.30 | Dark Spot | Yellow-Brown Spot |
Note: The structures are illustrative. The Rf values are hypothetical and would need to be determined experimentally.
The following table demonstrates how the TLC plate might appear at different stages of the reaction.
| Time Point | Spotting Lanes | Observations | Interpretation |
| T = 0 hr | Lane 1: 3-Acetylfuran Lane 2: Reaction Mixture | A single prominent spot in Lane 2 aligns with the starting material in Lane 1. | Reaction has not yet started. |
| T = 2 hr | Lane 1: 3-Acetylfuran Lane 2: Reaction Mixture | A faint spot corresponding to the product appears below the starting material spot in Lane 2. The starting material spot is still strong. | Reaction is in progress. |
| T = 6 hr | Lane 1: 3-Acetylfuran Lane 2: Reaction Mixture | The spot for the starting material in Lane 2 has significantly diminished, while the product spot has intensified. | Reaction is nearing completion. |
| T = 8 hr | Lane 1: 3-Acetylfuran Lane 2: Reaction Mixture | The spot for the starting material in Lane 2 is no longer visible. A single, strong spot for the product is present. | Reaction is complete. |
This systematic use of TLC provides a reliable and straightforward method for researchers to make informed decisions about the status of the synthesis of this compound, including when to quench the reaction and proceed with workup and purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

